TITANIUM OXYSULFATE

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Titanium oxysulfate is an inorganic compound composed of the elements titanium, oxygen and sulfur. It is a white, powdery substance with a melting point of 651°C and a boiling point of 1,200°C. Titanium oxysulfate has a variety of uses in the fields of science and industry, including applications in catalysis, corrosion protection, and drug delivery.

Applications De Recherche Scientifique

Photocatalysis

Titanium oxysulfate: is used as a precursor for synthesizing titanium dioxide (TiO₂) photocatalysts . These photocatalysts are crucial in environmental and energy applications, such as breaking down pollutants in water and air, and in the production of solar fuels through water splitting.

Solar Cell Fabrication

The compound plays a significant role in the manufacture of dye-sensitized solar cells . It’s involved in the synthesis of TiO₂, which is a key material in these cells due to its excellent photoelectric properties.

Synthesis of Mesoporous Particles

Titanium oxysulfate: is utilized in the preparation of mesoporous titania particles with anatase-type crystalline walls . These structures have high surface areas and are used in applications ranging from catalysis to drug delivery systems.

Doping Agent for Nanoparticles

It serves as a water-soluble precursor for the preparation of Nb-doped TiO₂ nanoparticles . Doping with niobium enhances the photocatalytic activity of TiO₂, making it more effective in applications like pollutant degradation.

Freeze-Dried Titania Foams

Researchers use titanium oxysulfate to synthesize freeze-dried titania foams . These foams have potential uses in filtration systems, sensors, and as scaffolds for tissue engineering due to their porous nature.

Oxidation Reactions

In the field of organic synthesis, titanium oxysulfate can catalyze the oxidation of trans-ferulic acid to vanillin . Vanillin is a valuable flavoring agent, and its production via catalytic methods is of significant interest.

Water-Splitting

The compound is also involved in the research of water-splitting to produce hydrogen fuel . Titanium oxysulfate-derived TiO₂ is used as a catalyst in this process, which is a clean and renewable source of energy.

Self-Cleaning Surfaces

Lastly, titanium oxysulfate is used in the development of self-cleaning surfaces . Surfaces coated with TiO₂ can break down organic matter when exposed to UV light, leading to applications in self-cleaning windows and antibacterial coatings.

Mécanisme D'action

Target of Action

Titanium Oxysulfate (TiOSO4) primarily targets the process of synthesizing Titanium Dioxide (TiO2) from ilmenite . TiO2 is a compound with various strategic applications, including dye-sensitized solar cells, photocatalysts, and water splitting .

Mode of Action

The mode of action of Titanium Oxysulfate involves its role as a precursor in the synthesis of TiO2 . The process entails the dissolution of ilmenite ore (FeTiO3) in aqueous sulfuric acid, which precipitates the Fe while retaining the Ti in solution . This is followed by dilution or heating of the Ti sulfate solution to precipitate the pure form of TiO2 .

Biochemical Pathways

The biochemical pathway involved in the action of Titanium Oxysulfate is the conversion of ilmenite into TiO2 . This process involves a hydrothermal reaction, water leaching at 40 °C, and sulfuric acid leaching with two different concentrations of 3 and 18 M at 90 °C . The effectiveness of these treatments is noticeable as the grain size becomes smaller after water and acid leaching .

Result of Action

The result of Titanium Oxysulfate’s action is the successful synthesis of TiO2, which is useful for various strategic applications . It can also be used in the synthesis of freeze-dried titania foams, and WO3-loaded TiO2 photocatalyst applicable for the oxidation of trans-ferulic acid to vanillin .

Action Environment

The action environment significantly influences the efficacy and stability of Titanium Oxysulfate. For instance, increasing the sulfuric acid concentration up to 18 M provides a more stable TiOSO4 solution for the purpose of TiO2 formation . Furthermore, the reaction time during the hydrothermal process also impacts the concentration of titanium element in the filtrate .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis of titanium oxysulfate can be achieved through the reaction of titanium dioxide with sulfuric acid.", "Starting Materials": [ "Titanium dioxide", "Sulfuric acid", "Water" ], "Reaction": [ "Mix titanium dioxide and sulfuric acid in a reaction vessel", "Heat the mixture to a temperature of 150-200°C", "Add water to the mixture to form a slurry", "Filter the slurry to obtain the titanium oxysulfate product", "Wash the product with water to remove any impurities", "Dry the product at a temperature of 100-120°C" ] } | |

Numéro CAS |

123334-00-9 |

Formule moléculaire |

O5STi |

Poids moléculaire |

159.93 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

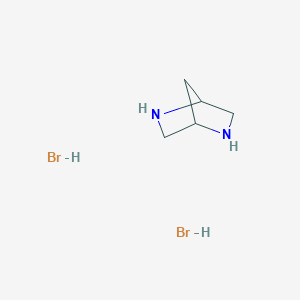

![4-Methyl-2-(piperidin-3-yloxy)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine](/img/structure/B1141554.png)